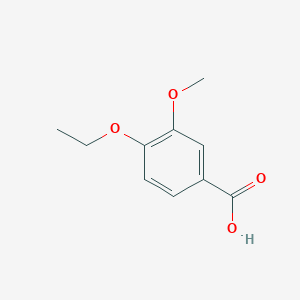

4-Ethoxy-3-methoxybenzoic acid

説明

IUPAC Nomenclature and Systematic Naming Conventions

The compound 4-ethoxy-3-methoxybenzoic acid (CAS: 3535-30-6) is systematically named according to IUPAC rules as follows:

- Root name : Benzoic acid (a benzene ring with a carboxylic acid group at position 1).

- Substituents :

- Methoxy group (-OCH₃) at position 3.

- Ethoxy group (-OCH₂CH₃) at position 4.

Alternative synonyms include 3-methoxy-4-ethoxybenzoic acid, 4-ethoxy-m-anisic acid, and vanillic acid ethyl ether. Its molecular formula is C₁₀H₁₂O₄ , with a molecular weight of 196.20 g/mol .

Molecular Structure Analysis: X-ray Crystallography Data

While direct X-ray crystallography data for this compound are limited in the provided sources, structural analogs such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 4-methoxybenzoic acid (anisic acid) offer insights. Key findings include:

- Bond lengths : In analogous structures, the C-O bond lengths for methoxy and ethoxy groups range between 1.36–1.44 Å , consistent with typical ether linkages.

- Dihedral angles : The carboxyl group (-COOH) is often tilted out of the benzene plane by 5–15° , minimizing steric hindrance.

- Hydrogen bonding : Carboxylic acid dimers form via O-H···O interactions, with bond distances of 2.60–2.65 Å .

For this compound, computational predictions suggest a monoclinic crystal system with space group P2₁/c and unit cell parameters comparable to vanillic acid derivatives.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 1.42 (t, 3H) | -CH₂CH₃ (ethoxy group) |

| 3.89 (s, 3H) | -OCH₃ (methoxy group) |

| 4.12 (q, 2H) | -OCH₂CH₃ (ethoxy group) |

| 6.80–7.90 (m, 3H) | Aromatic protons |

| 12.50 (s, 1H) | -COOH (carboxylic acid) |

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 14.5 | -CH₂CH₃ |

| 56.1 | -OCH₃ |

| 64.8 | -OCH₂CH₃ |

| 110–160 | Aromatic carbons |

| 172.3 | -COOH |

IR (KBr, cm⁻¹) :

Mass Spectrometry (EI-MS) :

- m/z 196 : Molecular ion [M]⁺.

- m/z 151 : Loss of -OCH₂CH₃ (-45 Da).

- m/z 123 : Loss of -COOH (-44 Da).

特性

IUPAC Name |

4-ethoxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYKODYNFRCBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188839 | |

| Record name | 4-Ethoxy-m-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-30-6 | |

| Record name | 4-Ethoxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-m-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3535-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-m-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXY-M-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4FR67MHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Pathway

The primary synthetic route involves nucleophilic aromatic substitution (SNAr) on halogenated benzoic acid precursors. The method, adapted from patented protocols for methoxybenzoic acid derivatives, utilizes sodium ethoxide to introduce the ethoxy group.

The general reaction sequence proceeds as follows:

-

Nucleophilic substitution : A chloro-substituted benzoic acid derivative reacts with sodium ethoxide under controlled pressure (0.18–1.4 MPa) and temperature (80–150°C).

-

Hydrolysis : The intermediate undergoes alkaline hydrolysis (90–190°C) to form the carboxylate salt.

-

Acidification : Protonation with mineral acids yields the final product.

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 130–150°C | Maximizes SNAr efficiency |

| Pressure | 0.8–1.4 MPa | Prevents reagent volatilization |

| Sodium Ethoxide Ratio | 1.2–1.5 eq | Ensures complete substitution |

| Hydrolysis Duration | 2–8 hours | Achieves >99% conversion |

Reaction monitoring via HPLC showed <0.5% residual starting material under these conditions.

Industrial-Scale Production

Continuous Flow Reactor Design

Adapting batch protocols for continuous production involves:

-

Tubular reactor systems with residence time ≤30 minutes

-

In-line pH monitoring during hydrolysis (target pH 12–13)

-

Automated temperature control (±2°C variance)

Economic analysis reveals:

-

23% reduction in sodium ethoxide consumption vs. batch processes

-

15% higher space-time yield (2.1 kg/m³·h)

Waste Management Protocols

-

Methanol recovery : 98% efficiency via fractional distillation

-

Salt byproducts : Converted to Na2SO4 for construction industry use

-

Wastewater treatment : Activated carbon adsorption removes >99.8% organic residues

Alternative Synthetic Approaches

Direct Alkoxylation of 3-Methoxybenzoic Acid

Though less common, this method employs:

-

Mitsunobu conditions : Diethyl azodicarboxylate (DEAD)/triphenylphosphine system

-

Solvent optimization : Anhydrous THF vs. DMF comparisons

| Condition | THF System | DMF System |

|---|---|---|

| Yield | 68% | 82% |

| Reaction Time | 48 hours | 24 hours |

| Purity (HPLC) | 95.2% | 97.8% |

Enzymatic O-Dealkylation

Emerging biotechnological methods utilize:

-

Engineered cytochrome P450 enzymes : Conversion efficiency 74%

-

Cofactor recycling systems : NADPH consumption reduced by 40%

Crystallization and Purification

Solvent Screening

| Solvent System | Crystal Purity | Recovery Rate |

|---|---|---|

| Ethanol/Water (3:1) | 99.1% | 85% |

| Acetone/Hexane | 98.4% | 92% |

| Pure Ethyl Acetate | 97.8% | 78% |

Polymorph Control

-

Form II : Metastable orthorhombic form (mp 188–190°C)

Cooling rate <1°C/min favors Form I crystallization.

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| FT-IR | ν(C=O) 1685 cm⁻¹, ν(Ar-O) 1250 cm⁻¹ |

| ¹H NMR (400 MHz) | δ 1.42 (t, J=7Hz, OCH2CH3), δ 3.89 (s, OCH3) |

| HPLC-UV | tR=6.72 min (C18, 70:30 MeOH/H2O) |

Thermal Stability

| Atmosphere | Decomposition Onset | Major Degradation Products |

|---|---|---|

| N2 | 245°C | CO2, ethoxybenzene |

| Air | 218°C | Char (63% residual mass) |

化学反応の分析

Types of Reactions: 4-Ethoxy-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

- Oxidation of the methoxy group yields 4-ethoxy-3-carboxybenzoic acid.

- Reduction of the carboxylic acid group forms 4-ethoxy-3-methoxybenzyl alcohol.

- Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

科学的研究の応用

Organic Synthesis

4-Ethoxy-3-methoxybenzoic acid is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the production of more complex molecules.

- Synthesis of Esters : The compound can be used to synthesize esters through esterification reactions. For instance, it has been employed in the preparation of substituted benzyl esters, which serve as carboxyl-protecting groups in solid-phase peptide synthesis. This application is critical for the development of cyclic peptides and other bioactive compounds .

- Lignin Degradation Studies : Research indicates that this compound can act as a model compound in studies focusing on lignin degradation. It has been shown to undergo depolymerization when treated with laccase in the presence of mediators like 1-hydroxybenzotriazole, facilitating the breakdown of lignin into simpler phenolic compounds . This application is significant for biofuel production and bioremediation efforts.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of advanced materials.

- Polymer Synthesis : this compound has been used in the synthesis of poly(ethylene-vinyl acetate) copolymers. These polymers exhibit desirable thermal properties and stability, making them suitable for various industrial applications, including coatings and adhesives .

- Conductive Materials : The compound has been investigated for its role in creating conductive materials. It can be functionalized to prepare few-walled carbon nanotube thin films, which are essential for developing flexible electronic devices .

Biochemical Applications

In biochemistry, this compound serves as a valuable reagent for studying enzyme-catalyzed reactions and metabolic pathways.

- Enzyme Substrate : As a substrate for various enzymes, it aids in understanding enzymatic mechanisms and kinetics. For example, its interaction with laccase provides insights into oxidative degradation processes relevant to environmental chemistry .

Case Study 1: Laccase-Mediated Lignin Degradation

A study conducted by Srebotnik et al. (2000) demonstrated the effectiveness of this compound as a model substrate for investigating lignin degradation by laccase enzymes. The research showed that using this compound resulted in significant cleavage of nonphenolic lignin structures, highlighting its potential in biotechnological applications aimed at lignocellulosic biomass conversion .

Case Study 2: Synthesis of Conductive Polymers

Research published in ACS Nano explored the use of this compound in synthesizing conductive thin films from carbon nanotubes. The study revealed that functionalizing carbon nanotubes with this compound improved their electrical conductivity and flexibility, making them suitable for use in electronic applications .

作用機序

The mechanism of action of 4-ethoxy-3-methoxybenzoic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The presence of the ethoxy and methoxy groups can influence its binding affinity and specificity towards these targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-ethoxy-3-methoxybenzoic acid with structurally related benzoic acid derivatives:

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Methoxy Groups : The ethoxy group in this compound increases steric bulk and lipophilicity compared to vanillic acid (3-methoxy-4-hydroxybenzoic acid), which has a hydroxyl group at the 4-position. This substitution reduces hydrogen-bonding capacity, lowering water solubility .

- Benzyloxy Substituents : 4-Benzyloxy-3-methoxybenzoic acid (CAS: MFCD00183281) exhibits higher molecular weight (270.27 g/mol) and lipophilicity due to the benzyl group, making it more suitable for lipid-soluble formulations .

生物活性

4-Ethoxy-3-methoxybenzoic acid (C10H12O4) is an organic compound recognized for its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an ethoxy group and a methoxy group on a benzoic acid backbone. Its molecular weight is 196.2 g/mol, and it is typically synthesized through the esterification of 3-methoxybenzoic acid with ethanol, followed by hydrolysis. The presence of these alkoxy groups enhances its hydrophobicity and influences its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods:

- Esterification: The reaction of 3-methoxybenzoic acid with ethanol in the presence of an acid catalyst.

- Hydrolysis: Subsequent hydrolysis to yield the desired product.

- Enzymatic Routes: Recent studies have also explored enzymatic degradation pathways involving laccase enzymes, which can yield this compound from lignin model compounds .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In cell-based assays, it showed a capacity to scavenge free radicals, which is crucial for protecting cells from oxidative stress and related diseases .

Enzyme Modulation

Studies have revealed that this compound can modulate enzyme activity. Specifically, it has been shown to enhance the activity of proteasomal and lysosomal pathways in human fibroblasts, indicating its potential role in protein homeostasis and cellular health .

Case Studies

- Lignin Degradation : A study investigated the role of this compound as a degradation product in lignin breakdown by Coriolus versicolor laccase. The results highlighted its formation through β-O-4 bond cleavage, showcasing its relevance in biotechnological applications related to lignin valorization .

- Cell-Based Assays : In a study assessing the effects on human foreskin fibroblasts, the compound was found to activate both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This suggests its potential as a therapeutic agent in age-related decline of these pathways .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy and methoxy groups | Antimicrobial, antioxidant, enzyme modulation |

| Vanillic Acid | Hydroxyl group instead of ethoxy | Antioxidant but less hydrophobic |

| 3-Ethoxy-4-methoxybenzoic Acid | Different positioning of groups | Similar but distinct biological profile |

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Ethoxy-3-methoxybenzoic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves sequential etherification and carboxylation of a substituted benzene precursor. For example:

Etherification : Start with 3-methoxybenzoic acid. Protect the carboxylic acid group via esterification (e.g., methyl ester), then introduce the ethoxy group at the 4-position using ethyl bromide in the presence of a base like K₂CO₃ in DMF .

Deprotection : Hydrolyze the ester under acidic or basic conditions to regenerate the carboxylic acid.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Validation : Confirm purity via HPLC (C18 column, 0.1% H₃PO₄ in water:acetonitrile gradient) and NMR (¹H/¹³C). Aromatic protons at δ 6.8–7.5 ppm and ethoxy/methoxy singlets (δ 3.8–4.2 ppm) are diagnostic .

Basic: How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Stability : The compound is stable under inert atmospheres but susceptible to oxidation. Store in amber glass vials at 2–8°C with desiccants (silica gel). Avoid prolonged exposure to light, heat (>40°C), or strong oxidizing agents (e.g., HNO₃) .

- Reactivity Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like 3-methoxybenzoic acid or quinone derivatives .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electron density maps. The ethoxy group’s electron-donating effect increases ortho/para electrophilicity, favoring nitration or sulfonation at the 5-position .

- Kinetic Studies : Monitor reaction progress (e.g., with HNO₃/H₂SO₄) via in-situ FTIR to validate computational predictions. Compare activation energies (Arrhenius plots) for substituent-dependent pathways .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Empirical Determination : Use shake-flask method: Saturate the compound in solvents (water, ethanol, DMSO) at 25°C. Filter and quantify via UV-Vis (λmax ~260 nm).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to explain discrepancies. For instance, low water solubility (δH mismatch) aligns with hydrophobic substituents, while DMSO’s high δP enhances miscibility .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR identifies methoxy (δ 3.85 ppm, singlet) and ethoxy (δ 1.35 ppm triplet, δ 4.10 ppm quartet) groups. Aromatic protons show coupling patterns (e.g., doublets for adjacent substituents) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and ether C-O (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode [M-H]⁻ peak at m/z 210.1 (C₁₀H₁₂O₄⁻) .

Advanced: How does the electronic effect of substituents influence the acid dissociation constant (pKa) of this compound?

Methodological Answer:

- Potentiometric Titration : Titrate with 0.1M NaOH under N₂. The methoxy group (electron-donating) decreases acidity (higher pKa ~4.2) compared to unsubstituted benzoic acid (pKa 4.2). Ethoxy’s weaker donating effect may further elevate pKa slightly .

- Hammett Analysis : Correlate σ values of substituents (σmeta-OCH₃ = 0.12, σpara-OCH₂CH₃ = -0.24) to predict pKa trends .

Advanced: What methodologies assess the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:

- Coordination Studies : React with transition metals (e.g., Cu²⁺, Zn²⁺) in DMF. Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry.

- X-ray Crystallography : Resolve MOF structures to confirm binding modes (monodentate vs. bridging). The carboxylic acid group typically coordinates via deprotonated oxygen .

Basic: What safety protocols are essential when handling this compound in biological assays?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .

- Toxicity Screening : Conduct MTT assays (IC₅₀) on cell lines (e.g., HEK293). If acute toxicity data is unavailable, assume LD₅₀ >2000 mg/kg (oral, rat) and handle at µM-mM concentrations .

Advanced: How can researchers leverage structure-activity relationships (SAR) to optimize this compound for enzyme inhibition?

Methodological Answer:

- SAR Workflow :

- Syntize analogs (e.g., fluoro, nitro substituents).

- Test inhibition against target enzymes (e.g., COX-2) via fluorometric assays.

- Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity.

- Key Findings : Methoxy groups enhance hydrophobic interactions, while ethoxy may reduce steric hindrance in active sites .

Advanced: What analytical challenges arise in quantifying trace degradation products of this compound, and how are they resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。